Ethyl 2,4,4-trimethylpent-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-2,4,4-trimethylpent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)8(2)7-10(3,4)5/h7H,6H2,1-5H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPLBAXDGTACK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(C)(C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,4,4 Trimethylpent 2 Enoate and Analogues
Classical Approaches to α,β-Unsaturated Esters: Review and Applicability to Ethyl 2,4,4-trimethylpent-2-enoate
Traditional methods for synthesizing α,β-unsaturated esters remain highly relevant in modern organic synthesis. These approaches often involve the formation of a carbon-carbon double bond through condensation or olefination reactions.
Esterification and Condensation Reactions
Esterification, the reaction between an alcohol and a carboxylic acid, is a fundamental process in organic synthesis. However, for the direct synthesis of α,β-unsaturated esters like this compound, this method is less common unless the corresponding unsaturated carboxylic acid is readily available.
More pertinent are condensation reactions, such as the Claisen condensation, which involves the base-promoted reaction between two ester molecules to form a β-keto ester. libretexts.orgjove.com While not a direct route to α,β-unsaturated esters, the resulting β-keto ester can be further modified to introduce the double bond. For instance, a subsequent reduction of the keto group to an alcohol, followed by dehydration, can yield the desired α,β-unsaturated ester. ncert.nic.in The aldol (B89426) condensation, a similar reaction involving an aldehyde or ketone, can also be adapted. ncert.nic.in The reaction of an aldehyde or ketone with an ester enolate can produce a β-hydroxy ester, which can then be dehydrated to form an α,β-unsaturated ester. libretexts.org
| Reaction | Description | Relevance to this compound |
| Fischer Esterification | Reaction of a carboxylic acid and an alcohol with an acid catalyst. | Indirect; would require the pre-synthesis of 2,4,4-trimethylpent-2-enoic acid. |
| Claisen Condensation | Base-catalyzed reaction of two esters to form a β-keto ester. libretexts.orgjove.com | A potential multi-step route. |
| Aldol-type Condensation | Reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, followed by dehydration. ncert.nic.in | A plausible, though indirect, synthetic pathway. |
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its modifications are powerful tools for the synthesis of alkenes with a high degree of control over the double bond's position. masterorganicchemistry.comlibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. masterorganicchemistry.comlumenlearning.com For the synthesis of this compound, this would involve the reaction of a suitable phosphonium ylide with a ketone.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. thieme-connect.com The HWE reaction is particularly well-suited for the synthesis of α,β-unsaturated esters and often provides excellent stereoselectivity, favoring the formation of the (E)-isomer. thieme-connect.comrsc.org This makes it a highly attractive method for the synthesis of this compound. Recent advancements have even led to one-pot oxidation/HWE reaction sequences to produce (Z)-α,β-unsaturated esters from primary alcohols. nih.govacs.org The reliability and broad substrate scope of the HWE reaction have led to its widespread use in the synthesis of complex natural products. researchgate.net
| Olefination Reaction | Key Reagent | Advantages for α,β-Unsaturated Ester Synthesis |
| Wittig Reaction | Phosphonium ylide lumenlearning.com | Versatile for alkene synthesis. thieme-connect.de |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion thieme-connect.com | High stereoselectivity for (E)-alkenes, good yields. rsc.org |
Knoevenagel Condensation and Related Alkenoate Syntheses
The Knoevenagel condensation is another classical method for forming carbon-carbon double bonds. wikipedia.orgthermofisher.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org For the synthesis of this compound, a suitable ketone would be reacted with an active methylene compound like ethyl cyanoacetate, followed by decarboxylation. jmcs.org.mx The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org
Contemporary Catalytic and Stereoselective Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic and stereoselective methods for the construction of complex molecules. These approaches offer significant advantages in terms of efficiency, selectivity, and environmental impact.
Transition Metal-Catalyzed Coupling Reactions in Enoate Synthesis
Transition metal catalysis has revolutionized organic synthesis, and the formation of α,β-unsaturated esters is no exception. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful methods for forming carbon-carbon bonds. While not a direct synthesis of the ester itself, these reactions can be used to construct the carbon skeleton which can then be converted to the desired enoate. More direct methods include the palladium-catalyzed α,β-dehydrogenation of saturated esters. acs.org Furthermore, transition metals like silver and gold have been shown to catalyze the tandem rearrangement and cyclization of propargyl esters to form aromatic ketones, showcasing the versatility of these catalysts. nih.gov Ring-closing metathesis (RCM) catalyzed by molybdenum complexes has also emerged as a powerful tool for the synthesis of macrocyclic Z-enoates. acs.org
| Catalytic Reaction | Metal Catalyst | Application in Enoate Synthesis |
| Heck Reaction | Palladium | C-C bond formation, indirect route. |
| Suzuki Reaction | Palladium | C-C bond formation, indirect route. |
| α,β-Dehydrogenation | Palladium acs.org | Direct conversion of saturated esters to enoates. |
| Ring-Closing Metathesis | Molybdenum acs.org | Synthesis of macrocyclic enoates. acs.org |
| Annulative Coupling | Transition Metals thieme-connect.de | Synthesis of complex cyclic structures containing enoate-like moieties. thieme-connect.de |
Prins Cyclization and Related Cycloaddition Strategies for Structurally Similar Esters
The Prins reaction is an acid-catalyzed reaction between an aldehyde or ketone and an alkene. organic-chemistry.orgwikipedia.org Depending on the reaction conditions, various products can be obtained, including tetrahydropyrans. nih.gov While not a direct method for the synthesis of acyclic α,β-unsaturated esters like this compound, the principles of the Prins reaction and related cycloadditions are relevant to the synthesis of structurally similar cyclic esters. For instance, a silyl (B83357) enol ether Prins cyclization has been developed for the diastereoselective synthesis of substituted tetrahydropyran-4-ones. nih.gov These cyclic ketones can then be envisioned as precursors to cyclic α,β-unsaturated esters through subsequent olefination reactions. Recent advances have focused on developing catalytic and enantioselective versions of the Prins reaction, expanding its synthetic utility. acs.org
Asymmetric Synthesis of Chiral Enoate Derivatives
Asymmetric synthesis, the process of creating chiral molecules with a preference for one stereoisomer, is of paramount importance in modern chemistry. wikipedia.org For enoate derivatives analogous to this compound, where chirality can be introduced at or near the carbon-carbon double bond, several strategies are employed. These methods aim to produce enantiomerically or diastereomerically enriched products by using a chiral influence during the reaction. wikipedia.org This can be achieved through chiral auxiliaries, enantioselective catalysis, or biocatalysis. wikipedia.orgnih.gov
The energy profiles for enantioselective reactions show that a chiral feature, such as a catalyst or auxiliary, creates two different transition states for the formation of the two enantiomers. wikipedia.org These transition states have different energies, leading to the preferential formation of the product via the lower-energy pathway. wikipedia.org
Chiral Auxiliaries: One common approach involves the use of a chiral auxiliary, an organic compound that is temporarily attached to the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction. For instance, chiral oxazolidinones, often derived from readily available amino acids, are widely used. researchgate.netuvic.ca An achiral acid can be converted into an amide with a chiral oxazolidinone. The resulting system can then undergo diastereoselective reactions, such as alkylation or aldol condensation, to create new stereocenters with high control. uvic.ca After the desired transformation, the auxiliary is removed, yielding the chiral product. wikipedia.orguvic.ca
Enantioselective Catalysis: This approach utilizes chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), to direct the formation of a specific enantiomer. wikipedia.org These catalysts are often effective in very small amounts. wikipedia.org Asymmetric hydrogenation is a powerful example, capable of reducing a wide variety of functional groups. wikipedia.org For the synthesis of chiral enoates, reactions like asymmetric aldol additions catalyzed by chiral diarylprolinols can produce β-hydroxy aldehydes, key precursors to chiral esters, with excellent enantioselectivity. researchgate.net
Biocatalysis: Enzymes are highly efficient and stereoselective catalysts. nih.gov Biocatalytic methods can transform prochiral compounds into chiral products with high purity. nih.gov For example, certain enzymes can catalyze the aldol addition of 3,3-disubstituted 2-oxoacid derivatives to aldehydes, creating quaternary stereocenters. nih.gov The reaction can be enantioselective, favoring the formation of one enantiomer. nih.gov
The following table summarizes key approaches in asymmetric synthesis applicable to chiral enoate derivatives.
| Method | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. wikipedia.orguvic.ca | Stoichiometric use of the auxiliary is required; additional steps for attachment and removal are necessary. wikipedia.org |
| Enantioselective Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. wikipedia.org | Can be highly efficient, requiring only small amounts of the catalyst; suitable for large-scale synthesis. wikipedia.org |
| Biocatalysis | Enzymes are used as catalysts to perform stereoselective transformations on prochiral substrates. nih.gov | High enantioselectivity and mild reaction conditions are typical. nih.gov |
Preparation of Precursors and Intermediates
The successful synthesis of this compound and its analogues is contingent upon the efficient preparation of key starting materials and intermediates. The specific carbon framework of this compound, characterized by a bulky t-butyl group adjacent to the double bond, necessitates tailored synthetic routes for its precursors.
Synthesis of Substituted Ketones and Alkynes Relevant to Enoate Formation
Substituted ketones and alkynes are fundamental building blocks for constructing the carbon skeleton of many enoates.
Synthesis of Substituted Ketones: Ketones are crucial precursors, often serving as the electrophilic partner in condensation reactions that form the enoate double bond. There are numerous methods for their preparation. byjus.com
From Acyl Chlorides: The reaction of an acyl chloride with an organocadmium reagent (dialkylcadmium), which is itself prepared from a Grignard reagent and cadmium chloride, yields a ketone. byjus.com
From Nitriles: Treating a nitrile with a Grignard reagent, followed by hydrolysis, is an effective method for ketone synthesis. byjus.comlibretexts.orglibretexts.org
Friedel-Crafts Acylation: Aromatic ketones can be synthesized by the reaction of an aromatic ring with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comlibretexts.org
Oxidation of Alcohols: The oxidation of secondary alcohols using reagents like chromic acid (Jones reagent) is a classic method for producing ketones. libretexts.org
Hydration of Alkynes: The hydration of a terminal alkyne, typically catalyzed by acid and mercury salts, leads to an enol intermediate that tautomerizes to a methyl ketone (Markovnikov addition). libretexts.orglibretexts.org
The following table details common methods for synthesizing ketones.
| Method | Starting Materials | Reagents | Product Type |
| From Acyl Chlorides | Acyl chloride, Grignard reagent | Cadmium chloride | General ketones byjus.com |
| From Nitriles | Nitrile, Grignard reagent | Acid (for hydrolysis) | General ketones byjus.comlibretexts.org |
| Friedel-Crafts Acylation | Arene, Acyl chloride | AlCl₃ | Aromatic ketones libretexts.org |
| Oxidation of Alcohols | Secondary alcohol | CrO₃, H₂SO₄ | General ketones libretexts.org |
| Hydration of Alkynes | Alkyne | H₂SO₄, HgSO₄ | Methyl ketones libretexts.orglibretexts.org |
Synthesis of Alkynes: Alkynes are versatile precursors that can be converted into ketones via hydration or used in various carbon-carbon bond-forming reactions. masterorganicchemistry.com A primary method for alkyne synthesis involves the dehydrohalogenation of dihalides. libretexts.orgyoutube.com
From Dihalides: Vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon) can undergo a double elimination reaction when treated with a strong base, such as sodium amide (NaNH₂), to form an alkyne. libretexts.orgyoutube.com This process involves two successive E2 elimination steps. youtube.com Preparing the necessary dihalides can be achieved by the halogenation of an alkene. libretexts.org
Development of Specialized Reagents for Dienyl and Enoate Architectures
The construction of the α,β-unsaturated ester (enoate) functionality often relies on specialized reagents and named reactions that have been developed to provide high efficiency and stereochemical control.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are classic and powerful methods for forming carbon-carbon double bonds. The HWE reaction, in particular, is widely used for synthesizing α,β-unsaturated esters. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. A key advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, which is often the desired isomer for enoates.
Cross-Metathesis: Ene-diene cross-metathesis has emerged as a powerful tool for synthesizing substituted (2Z,4E)-dienyl esters. nih.gov This reaction, often promoted by second-generation Grubbs-Hoveyda catalysts, allows for the coupling of terminal alkenes with dienyl esters like methyl (2Z,4E)-hexadienoate. nih.gov
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. This reaction can be used to synthesize β-keto esters, which are valuable intermediates. For example, oxalic acid diesters can be condensed with methyl ketones in a Claisen reaction to produce the esters of 2,4-diketo acids, which can exist in equilibrium with their enol form, a structure related to enoates.
Specialized Aminomethylating Reagents: Reagents like Eschenmoser's salt provide a way to introduce a dimethylaminomethyl group. youtube.com For example, reacting Eschenmoser's salt with a ketone enolate allows for aminomethylation at the alpha position. youtube.com Subsequent elimination can form an exocyclic double bond, providing a route to α,β-unsaturated carbonyl compounds. youtube.com
The table below highlights some specialized reagents and reactions for constructing enoate and dienyl systems.
| Reagent/Reaction | Application | Outcome |
| Horner-Wadsworth-Emmons | Reaction of a phosphonate carbanion with an aldehyde/ketone. | Forms a C=C bond, typically yielding (E)-α,β-unsaturated esters. |
| Grubbs-Hoveyda Catalyst | Ene-diene cross-metathesis. | Couples alkenes with dienyl esters to form more complex dienyl ester structures. nih.gov |
| Claisen Condensation | Condensation of an ester with a ketone. | Forms β-keto esters or 2,4-diketo acid derivatives, which are precursors to enol/enoate structures. |
| Eschenmoser's Salt | Aminomethylation of enolates. | Can lead to the formation of α,β-unsaturated carbonyls after an elimination step. youtube.com |
Reaction Mechanisms and Reactivity Profiles of Ethyl 2,4,4 Trimethylpent 2 Enoate
Electrophilic Addition Reactions to the Alkene Moiety
The carbon-carbon double bond in ethyl 2,4,4-trimethylpent-2-enoate is electron-rich and, in principle, susceptible to electrophilic attack. However, the presence of bulky substituents at both the α and β positions of the double bond significantly impacts the feasibility and outcome of such reactions.
Mechanistic Investigations of Halogenation, Hydrohalogenation, and Hydration
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on established principles for sterically hindered α,β-unsaturated carbonyl compounds. wikipedia.org
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would be expected to proceed through a halonium ion intermediate. However, the significant steric hindrance from the tert-butyl and α-methyl groups would likely retard the rate of this reaction considerably compared to less substituted alkenes. The reaction under basic conditions could also lead to α-halogenation via an enolate intermediate. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would be anticipated to follow a carbocation-mediated pathway. Protonation of the double bond would preferentially occur at the α-carbon to form a more stable tertiary carbocation at the β-position. This carbocation would then be attacked by the halide ion. The electron-withdrawing nature of the ester group, however, destabilizes the adjacent carbocation, potentially slowing down the reaction.
Hydration: Acid-catalyzed hydration involves the protonation of the double bond to form a carbocation, followed by the attack of a water molecule. youtube.com Similar to hydrohalogenation, the formation of the β-carbocation would be the key step. The steric hindrance and electronic effects would likely necessitate harsh reaction conditions (e.g., concentrated strong acid) for any significant conversion. youtube.com
Regioselectivity and Stereoselectivity in Electrophilic Additions
The regioselectivity of electrophilic additions to this compound is dictated by both electronic and steric factors.
Regioselectivity: In hydrohalogenation and hydration, Markovnikov's rule would predict the addition of the electrophile (H⁺) to the α-carbon and the nucleophile (X⁻ or H₂O) to the β-carbon. This is due to the formation of the more stable tertiary carbocation at the β-position, which is also resonance-stabilized by the adjacent ester group. However, the severe steric hindrance at the β-position from the tert-butyl group might hinder the approach of the nucleophile, potentially leading to competing reaction pathways or a lack of reactivity.
Stereoselectivity: For reactions like halogenation that proceed through a cyclic intermediate (halonium ion), anti-addition of the two halogen atoms would be expected. However, due to the significant steric hindrance on one face of the molecule, the electrophile might preferentially attack from the less hindered face, leading to a degree of diastereoselectivity.
| Electrophilic Addition | Predicted Major Regioisomer | Key Influencing Factors |
| Hydrohalogenation (HX) | Ethyl 3-halo-2,4,4-trimethylpentanoate | Formation of the more stable β-carbocation. |
| Hydration (H₂O, H⁺) | Ethyl 3-hydroxy-2,4,4-trimethylpentanoate | Formation of the more stable β-carbocation. |
Nucleophilic Reactions and Transformations
The electrophilic character of both the carbonyl carbon and the β-carbon in this compound allows for a variety of nucleophilic reactions. wikipedia.org
Michael Addition Chemistry and Conjugate Additions
This compound can act as a Michael acceptor, undergoing conjugate addition (1,4-addition) with various nucleophiles. wikipedia.orgadichemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com
The mechanism typically involves the attack of a soft nucleophile (the Michael donor) on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. adichemistry.commasterorganicchemistry.com Subsequent protonation of the enolate yields the 1,4-adduct. masterorganicchemistry.com The steric hindrance at the β-position would likely necessitate the use of smaller, highly reactive nucleophiles or catalyzed conditions to achieve reasonable yields.
| Michael Donor (Nucleophile) | Predicted Product of Conjugate Addition |
| Diethyl malonate | Diethyl 2-(1-ethoxycarbonyl-2,4,4-trimethylbutyl)malonate |
| Cyanide (e.g., from HCN) | Ethyl 3-cyano-2,4,4-trimethylpentanoate |
| Thiolate (e.g., PhSNa) | Ethyl 3-(phenylthio)-2,4,4-trimethylpentanoate |
Grignard Reagent Additions and Subsequent Derivatizations
Grignard reagents (RMgX) are potent nucleophiles that can react with α,β-unsaturated esters in two principal ways: 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition). masterorganicchemistry.comadichemistry.com With α,β-unsaturated esters, Grignard reagents typically undergo 1,2-addition. masterorganicchemistry.com The initial addition to the carbonyl group forms a tetrahedral intermediate which can then eliminate the ethoxide leaving group to form a ketone. A second equivalent of the Grignard reagent can then attack the newly formed ketone, leading to a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com
The significant steric hindrance around the carbonyl group in this compound might slow down the rate of 1,2-addition.
Enolate Chemistry and Alkylation Strategies
While this compound itself is an α,β-unsaturated ester and does not have α-hydrogens to be deprotonated to form an enolate, its saturated counterpart, ethyl 2,4,4-trimethylpentanoate, could be subjected to enolate chemistry. masterorganicchemistry.comorganicchemistrytutor.com
Should the double bond of this compound be reduced to form the corresponding saturated ester, the resulting ethyl 2,4,4-trimethylpentanoate would have an acidic α-hydrogen. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the corresponding enolate. organicchemistrytutor.comorganicchemistrydata.org This enolate could then be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.org
The steric hindrance around the α-carbon would influence the rate of alkylation, likely favoring less bulky alkyl halides.
| Reactant | Base | Alkylating Agent | Predicted Product |
| Ethyl 2,4,4-trimethylpentanoate | LDA | Methyl iodide | Ethyl 2,2,4,4-tetramethylpentanoate |
| Ethyl 2,4,4-trimethylpentanoate | LDA | Benzyl bromide | Ethyl 2-benzyl-2,4,4-trimethylpentanoate |
Pericyclic Reactions and Cycloadditions
Diels-Alder Reactions and Hetero-Diels-Alder Analogues Involving Unsaturated Esters
The Diels-Alder reaction is a powerful tool in organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile, which is an alkene or alkyne. organic-chemistry.org This [4+2] cycloaddition is driven by the formation of more stable sigma bonds from less stable pi bonds. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com this compound, with its ester functionality, can act as a dienophile in such reactions.
The general mechanism involves the concerted movement of six pi-electrons to form a new six-membered ring. youtube.com The reaction is typically thermally allowed, requiring overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile, like the ester group in this compound, lower the energy of the LUMO, facilitating the reaction. organic-chemistry.org
A variation of this reaction is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, commonly nitrogen or oxygen. organic-chemistry.org This provides a direct route to six-membered heterocyclic compounds. organic-chemistry.org For instance, a 1-amino-3-siloxy-1,3-butadiene can react with carbonyl compounds under mild conditions to yield dihydro-4-pyrones after conversion of the initial cycloadducts. organic-chemistry.org
Annulation Reactions and Related Cyclobutene Formations
While the Diels-Alder reaction forms six-membered rings, other cycloaddition reactions can lead to the formation of smaller rings, such as cyclobutanes. The [2+2] cycloaddition between two alkenes to form a four-membered ring is a possibility, though less common than the [4+2] cycloaddition. masterorganicchemistry.com Specific conditions, often involving photochemical activation, are typically required for these reactions to proceed efficiently.
Oxidative and Reductive Transformations
Hydrogenation and Selective Reduction of Carbon-Carbon Double Bonds
The carbon-carbon double bond in this compound can be reduced through hydrogenation. This process typically involves the use of a metal catalyst, such as nickel, palladium, or platinum, and hydrogen gas. The reaction converts the unsaturated ester into its saturated counterpart, ethyl 2,4,4-trimethylpentanoate.
In related systems, such as the hydrogenation of 2-ethyl-2-hexenal (B1232207), studies have shown that the hydrogenation of the carbon-carbon double bond is generally easier and occurs at a lower activation energy than the reduction of the carbonyl group. researchgate.net For example, the hydrogenation of 2-ethyl-2-hexenal to 2-ethyl-hexanal (reduction of the C=C bond) has a lower activation energy than the subsequent hydrogenation of 2-ethyl-hexanal to 2-ethyl-hexanol (reduction of the C=O bond). researchgate.net This suggests that selective reduction of the double bond in this compound is feasible.
Table 1: Activation Energies for Hydrogenation of a Related Unsaturated Aldehyde researchgate.net
| Reaction Step | Activation Energy (kJ/mol) |
| Hydrogenation of C=C bond | 33.66 |
| Hydrogenation of C=O bond | 58.39 |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Ozonolysis)
The double bond in this compound is susceptible to various oxidation reactions.
Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Dihydroxylation is the addition of two hydroxyl groups across the double bond, resulting in a diol. This can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (B83412) (KMnO₄).
Ozonolysis is a powerful oxidative cleavage reaction where the double bond is broken and replaced with carbonyl groups. vedantu.commasterorganicchemistry.com The reaction proceeds through an ozonide intermediate, which is then typically treated with a reducing agent (reductive workup) like zinc and water or dimethyl sulfide, or an oxidizing agent (oxidative workup) such as hydrogen peroxide. vedantu.commasterorganicchemistry.com
For this compound, ozonolysis with a reductive workup would cleave the double bond to yield two carbonyl compounds. Based on the structure, the expected products would be a ketone and an α-ketoester. Specifically, cleavage of the double bond in this compound would be expected to produce 2,2-dimethylpropanal and ethyl pyruvate.
Rearrangement Pathways and Isomerization Processes
Isomerization of unsaturated esters can occur, particularly the migration of the double bond. In a related system, the isomerization between 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) has been studied. aalto.fi Interestingly, the less substituted alkene, 2,4,4-trimethyl-1-pentene, was found to be more stable at thermodynamic equilibrium due to steric strain caused by the bulky tert-butyl group adjacent to the double bond in the more substituted isomer. aalto.fi This is contrary to the general rule of alkene stability (Zaitsev's rule).
This finding suggests that for this compound, which also possesses a bulky tert-butyl group, isomerization to a different regioisomer might be influenced by similar steric factors. The reaction enthalpy for the isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene was found to be endothermic. aalto.fi
Table 2: Thermodynamic Data for the Isomerization of 2,4,4-Trimethyl-1-pentene to 2,4,4-Trimethyl-2-pentene aalto.fi
| Thermodynamic Parameter | Value |
| Reaction Enthalpy (ΔH) | 3.51 ± 0.03 kJ mol⁻¹ |
| Reaction Entropy (ΔS) | -0.47 ± 0.10 J mol⁻¹ K⁻¹ |
Geometric Isomerism and Stereochemical Control in Reactions
The structure of this compound allows for the existence of geometric isomers, specifically E and Z isomers, due to the restricted rotation around the carbon-carbon double bond. The substitution pattern on the double bond dictates the spatial arrangement of the connected groups. The IUPAC name for the commonly available form of this compound is ethyl (E)-2,4,4-trimethylpent-2-enoate, which indicates that the higher priority groups on each carbon of the double bond are on opposite sides. nih.gov
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For this compound:
At the C2 position, the ethyl ester group (-COOEt) has a higher priority than the methyl group (-CH3).
At the C3 position, the tert-butyl group (-C(CH3)3) has a higher priority than the hydrogen atom (-H).
In the (E)-isomer, the ethyl ester group and the tert-butyl group are on opposite sides of the double bond. In the (Z)-isomer, they would be on the same side. The relative stability of these isomers is influenced by steric hindrance. The (E)-isomer is generally more stable due to the larger groups being further apart, minimizing steric strain.
The geometric configuration of the starting material can significantly influence the stereochemical outcome of reactions. For instance, in reactions such as dihydroxylation or epoxidation, the approach of the reagent is directed by the existing stereochemistry of the alkene. The facial selectivity of the attack (i.e., whether the reagent attacks from the top or bottom face of the planar double bond) can be influenced by the steric bulk of the substituents. In the case of this compound, the bulky tert-butyl group would be expected to sterically hinder the approach of reagents from one face of the molecule, potentially leading to high diastereoselectivity in addition reactions.
Recent research on α,β-unsaturated esters has demonstrated that E/Z geometric isomerization can occur during certain reactions, such as photoenolization, which can affect the final product distribution. While specific studies on this compound are not prevalent, the principles of stereochemical control observed in similar systems would apply.
Table 1: Cahn-Ingold-Prelog Priorities for this compound
| Carbon of Double Bond | Substituent 1 | Priority 1 | Substituent 2 | Priority 2 |
| C2 | -COOEt | High | -CH3 | Low |
| C3 | -C(CH3)3 | High | -H | Low |
Mechanisms of Alkyl and Hydride Shifts
Alkyl and hydride shifts are types of carbocation rearrangements that occur to form a more stable carbocation intermediate. lumenlearning.comlibretexts.org These shifts are common in reactions that proceed through a carbocation mechanism, such as certain electrophilic additions to alkenes or SN1 reactions. libretexts.orgmasterorganicchemistry.com For this compound, such rearrangements could theoretically occur in reactions involving the double bond where a carbocation is formed.
A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. libretexts.org An alkyl shift involves the migration of an alkyl group with its bonding electrons. libretexts.org The driving force for these rearrangements is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). masterorganicchemistry.commasterorganicchemistry.com
Let's consider a hypothetical acid-catalyzed addition of a generic acid (HX) to this compound. Protonation of the double bond could lead to the formation of a carbocation. According to Markovnikov's rule, the proton would add to the less substituted carbon (C3), placing the positive charge on the more substituted carbon (C2). This would result in a tertiary carbocation, which is already relatively stable.
However, if a carbocation were to form at a position that could be stabilized by a shift, a rearrangement would be plausible. For instance, if a reaction led to a less stable secondary carbocation adjacent to the highly substituted quaternary carbon (C4), a methyl shift (a type of alkyl shift) could occur.
Hypothetical Reaction Pathway Involving a Methyl Shift:
Formation of a Carbocation: A reaction is initiated that forms a carbocation at a position adjacent to the tert-butyl group.
1,2-Methyl Shift: A methyl group from the quaternary carbon (C4) migrates with its bonding electrons to the adjacent carbocation center.
Formation of a More Stable Carbocation: This rearrangement results in the formation of a more stable tertiary carbocation.
Nucleophilic Attack: The nucleophile in the reaction then attacks the newly formed carbocation center.
While there are no specific documented examples of alkyl or hydride shifts in the literature for this compound itself, the structural features of the molecule, particularly the presence of a quaternary carbon, make such rearrangements a theoretical possibility under appropriate reaction conditions that favor carbocation intermediates. libretexts.org
Table 2: Stability of Carbocations
| Carbocation Type | Relative Stability | Example |
| Tertiary | Most Stable | (CH3)3C+ |
| Secondary | Intermediate | (CH3)2CH+ |
| Primary | Least Stable | CH3CH2+ |
| Methyl | Very Unstable | CH3+ |
Computational Chemistry and Theoretical Studies on Ethyl 2,4,4 Trimethylpent 2 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic environment of Ethyl 2,4,4-trimethylpent-2-enoate. These calculations solve the Schrödinger equation, or its approximations, for the molecule, yielding information about electron distribution, orbital energies, and molecular properties.
While specific peer-reviewed studies focusing solely on the DFT analysis of reaction transition states for this compound are not prevalent in publicly accessible literature, the principles of DFT can be readily applied to understand its reactivity. DFT is a robust method for calculating the electronic structure of molecules and is particularly useful for locating and characterizing the geometry and energy of transition states and intermediates in chemical reactions.
For a typical reaction involving this α,β-unsaturated ester, such as a Michael addition or an epoxidation, DFT calculations could elucidate the reaction pathway. The process would involve:
Reactant and Product Optimization: The ground state geometries of this compound and the reacting species, as well as the final products, would be computationally optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms would be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step in understanding the kinetic barrier of the reaction.
Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
These calculations would provide key energetic data, such as activation energies and reaction enthalpies, which are crucial for predicting reaction feasibility and rates.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Of particular importance for predicting reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the orbital containing the most energetic electrons. It is associated with the molecule's ability to donate electrons, making it the primary site for electrophilic attack. In this compound, the HOMO is expected to have significant electron density on the carbon-carbon double bond (C=C), making it susceptible to attack by electrophiles.
LUMO: The LUMO is the lowest energy orbital that is unoccupied. It represents the molecule's ability to accept electrons and is the primary site for nucleophilic attack. For an α,β-unsaturated ester like this compound, the LUMO is typically localized over the conjugated system, particularly the β-carbon of the double bond, making it the electrophilic center for nucleophilic conjugate addition.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Table 1: Predicted Frontier Orbital Characteristics of this compound
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Location | Primarily on the C=C double bond | Site for electrophilic attack |
| LUMO Location | Distributed over the C=C-C=O system, with a significant coefficient on the β-carbon | Site for nucleophilic attack (especially conjugate addition) |
| HOMO-LUMO Gap | Moderate | Suggests moderate reactivity, typical for α,β-unsaturated esters |
Molecular Dynamics and Docking Simulations
While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics and docking simulations are used to study the behavior of the molecule over time and its interactions with other molecules.
In silico modeling, particularly molecular docking, could be employed to predict how this compound might bind to a biological target, such as an enzyme or a receptor. Docking algorithms predict the preferred orientation and conformation of one molecule when bound to another to form a stable complex.
The process involves:
Preparation of the Ligand and Receptor: A 3D structure of this compound (the ligand) and the target protein (the receptor) are required.
Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate the strength of the interaction for various poses.
Analysis of Results: The results provide a binding score and a predicted binding mode, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Although specific docking studies on this compound are not widely published, this methodology is standard for assessing the potential biological activity of small molecules.
This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable of these conformations.
The key rotatable bonds are around the ester group and the single bond connecting the double bond to the tert-butyl group. The planarity of the α,β-unsaturated system is a dominant feature, but rotation around the C-O single bond of the ester can lead to different conformers. The molecule is specified as the (E)-isomer, which defines the stereochemistry around the double bond. nih.gov Computational methods, such as molecular mechanics or DFT, can be used to calculate the relative energies of different conformers, revealing the most probable shapes the molecule will adopt. The bulky 4,4-trimethylpentyl (tert-butyl) group imposes significant steric constraints, which will heavily influence the preferred conformations by minimizing steric hindrance.
Thermodynamic and Kinetic Modeling of Chemical Processes
Computational chemistry can be used to model the thermodynamics and kinetics of reactions involving this compound.
Thermodynamic Modeling: By calculating the energies of reactants and products (often using DFT), key thermodynamic quantities like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. A negative ΔG indicates a spontaneous reaction under the given conditions.
Kinetic Modeling: Transition State Theory can be combined with the calculated activation energy (Ea) from DFT to estimate reaction rate constants. This allows for a theoretical prediction of how fast a reaction will proceed. For instance, modeling the hydrolysis of the ester group would involve calculating the energy barrier for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, providing insight into the compound's stability.
These modeling techniques provide a comprehensive picture of the chemical processes, from feasibility to reaction speed, all within a computational framework.
Energy Landscape Mapping of Reaction Pathways
The concept of a potential energy surface (PES), or energy landscape, is fundamental to understanding chemical reactivity. wikipedia.org A PES is a multidimensional surface that represents the potential energy of a molecular system as a function of the spatial arrangement of its constituent atoms. wikipedia.org By mapping this landscape, chemists can identify the most energetically favorable routes for a reaction, known as reaction pathways. These pathways connect reactants to products via transition states, which are saddle points on the energy landscape corresponding to the highest energy barrier along the reaction coordinate. wikipedia.orgnih.gov
The exploration of energy landscapes is a cornerstone of computational organic chemistry, offering a detailed understanding of molecular interactions and transformations. numberanalytics.com For α,β-unsaturated esters, which possess multiple reactive sites, energy landscape mapping can be particularly insightful. For instance, these compounds can undergo nucleophilic attack either at the carbonyl carbon (1,2-addition) or at the β-carbon (conjugate or 1,4-addition). pressbooks.pub Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net
Illustrative Reaction Pathways for α,β-Unsaturated Esters:
Michael Addition: This is a classic example of a conjugate addition reaction. pressbooks.pub Computational studies on the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds have been performed to elucidate the reaction mechanism and the origins of stereoselectivity. nih.govresearchgate.net These studies map the energy profile of the reaction, identifying the transition states for the formation of different stereoisomers and thus explaining why one product is favored over another.
Cycloaddition Reactions: α,β-Unsaturated esters can also participate in cycloaddition reactions, such as the Diels-Alder reaction. Computational investigations of these reactions can determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. acs.org The calculated activation energies for the different pathways reveal the most likely mechanism.
The table below illustrates the kind of data that can be obtained from energy landscape mapping studies for a generic reaction of an α,β-unsaturated ester. Note that this is a representative example, as specific data for this compound is not available in the searched literature.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., α,β-unsaturated ester + nucleophile) |
| Pre-reaction Complex | -5.0 | Weakly bound complex between reactants |
| Transition State (1,2-addition) | +20.0 | Energy barrier for direct attack at the carbonyl carbon |
| 1,2-Adduct | -10.0 | Product of direct addition |
| Transition State (1,4-addition) | +15.0 | Energy barrier for conjugate addition at the β-carbon |
| Enolate Intermediate | -15.0 | Intermediate formed after conjugate addition |
| 1,4-Adduct | -25.0 | Final product of conjugate addition |
This table is a hypothetical representation of data from a computational study.
By analyzing the energy landscape, researchers can predict which reaction pathway is kinetically and thermodynamically favored. numberanalytics.com A lower transition state energy indicates a faster reaction (kinetic control), while a lower product energy indicates a more stable product (thermodynamic control).
Computational Prediction of Reaction Yields and Selectivities
Building upon the insights from energy landscape mapping, computational chemistry can also be used to predict reaction yields and selectivities. The relative energies of the transition states leading to different products are directly related to the reaction rates. According to Transition State Theory, the rate constant (k) of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡).
The ratio of two products, for instance, two different stereoisomers, can be predicted from the difference in the activation energies of their respective formation pathways (ΔΔG‡). A small difference in activation energies can lead to a significant difference in the product ratio. For example, a ΔΔG‡ of just 1.4 kcal/mol at room temperature corresponds to a product ratio of approximately 90:10.
Computational studies have successfully predicted the stereoselectivity of various reactions involving α,β-unsaturated esters and related compounds. rsc.orgnih.gov For example, DFT calculations have been used to understand the origin of enantioselectivity in asymmetric hydrogenation of γ,δ-unsaturated β-ketoesters, a process that yields chiral allylic alcohols. nih.gov These studies model the interaction of the substrate with the chiral catalyst and identify the key interactions in the transition state that are responsible for the preferential formation of one enantiomer.
The prediction of reaction yields in equilibrium reactions, such as Fischer esterification, can also be approached computationally. youtube.com By calculating the Gibbs free energies of the reactants and products, the equilibrium constant (K_eq) can be determined. This, in turn, allows for the calculation of the theoretical yield at equilibrium under specific reaction conditions. quora.com
The following table provides a hypothetical example of how computational data can be used to predict the selectivity of a reaction.
| Product | Transition State Energy (kcal/mol) | Predicted Selectivity |
| Product A (E-isomer) | 18.5 | Major Product |
| Product B (Z-isomer) | 20.0 | Minor Product |
| Product C (Cycloadduct) | 25.0 | Not Observed |
This table is a hypothetical representation of data from a computational study.
Applications and Advanced Research Directions for Ethyl 2,4,4 Trimethylpent 2 Enoate
Role as a Building Block in Complex Organic Synthesis
The reactivity of the α,β-unsaturated ester moiety makes Ethyl 2,4,4-trimethylpent-2-enoate a versatile precursor for introducing complex carbon frameworks in multi-step syntheses.
The class of α,β-unsaturated esters is fundamental to the flavor and fragrance industry, with many members prized for their fruity and floral notes. For instance, ethyl (2E,4Z)-2,4-decadienoate is famously known as "pear ester" for its characteristic aroma. bldpharm.combldpharm.com While specific literature detailing the direct conversion of this compound into damascone-type odorants is not widely published, its structure is highly relevant.
Damascones are a group of potent floral and fruity fragrance compounds. Their synthesis often involves the precise construction of a substituted cyclohexyl ring attached to a butenone side chain. This compound can serve as a valuable starting material for creating the highly substituted carbon chain required for such molecules. Key reactions could include:
Michael Addition: The addition of a nucleophile to the β-carbon of the ester can be used to build a more complex carbon skeleton.
Grignard and Organolithium Reactions: Addition to the ester carbonyl can introduce further substituents and can be followed by rearrangement reactions, such as the Claisen rearrangement, to construct the specific frameworks found in complex odorants.
The bulky tert-butyl group on the γ-carbon is particularly significant as it can be used to direct the stereochemical outcome of addition reactions, a critical aspect in synthesizing odorants where specific stereoisomers determine the desired scent profile.
The α,β-unsaturated ester functional group is a key synthon in medicinal and agrochemical chemistry. It is present in numerous biologically active molecules and serves as a versatile intermediate for constructing complex heterocyclic and carbocyclic systems. This compound can participate in several fundamental bond-forming reactions:
Diels-Alder Reaction: As a dienophile, it can react with dienes to form substituted cyclohexene (B86901) rings, which are core structures in many pharmaceutical agents. The substitution pattern on the ester influences the regioselectivity and stereoselectivity of this cycloaddition.
Conjugate Addition: The addition of nitrogen, oxygen, or sulfur nucleophiles is a common strategy for synthesizing heterocyclic scaffolds like pyrimidines, pyridines, and various five-membered rings that are prevalent in drug discovery.
Baylis-Hillman Reaction: This reaction forms a new carbon-carbon bond at the α-position, creating a multifunctional product that is a valuable precursor for further transformations.
Although specific examples of blockbuster drugs or commercial agrochemicals derived directly from this compound are not prominent in the literature, its chemical nature makes it a theoretically useful building block for library synthesis in the discovery phase of new active ingredients. Chemical suppliers often categorize it among pharmaceutical intermediates and material science building blocks. molaid.com
Structure-Activity Relationship Studies (SAR)
The unique substitution pattern of this compound provides a rich platform for studying how steric and electronic factors influence chemical reactions.
The reactivity of this compound is a direct consequence of its substituents, each playing a distinct role. A brief mention in the literature points towards its use in studying stereospecific nucleophilic addition reactions. The influence of each group can be systematically analyzed:
| Substituent | Position | Effect on Reactivity and Selectivity |
| Ethyl Ester Group | C1 | Electron-withdrawing: Activates the C=C double bond for nucleophilic conjugate addition at the β-position. It is the primary site for hydrolysis or amidation reactions. |
| α-Methyl Group | C2 | Steric Hindrance: Partially shields the α-position and the ester carbonyl. Electronic Effect: Weakly electron-donating, which slightly reduces the electrophilicity of the β-carbon compared to an acrylate (B77674) lacking this group. |
| γ-tert-Butyl Group | C4 | Major Steric Hindrance: This bulky group dominates the molecule's spatial properties. It severely restricts access to the β-carbon from one face of the double bond, making it a powerful stereodirecting group. It dictates the approach trajectory of incoming reagents, leading to high selectivity in addition reactions. |
The interplay between the activating ester group and the sterically demanding alkyl groups makes this molecule an excellent substrate for investigating the limits of reactions like conjugate additions, where a nucleophile must navigate significant steric congestion.
This compound is typically sold as the (E)-isomer, where the C1 ester group and the C3-C4 bond are on opposite sides of the double bond. This configuration is thermodynamically more stable than the corresponding (Z)-isomer, where the bulky tert-butyl group and the α-methyl/ester group would be on the same side, causing significant steric strain.
The defined geometry of the (E)-isomer is critical for predictable outcomes in stereoselective synthesis. In any addition reaction to the double bond, the incoming reagent will preferentially approach from the less hindered face of the molecule. For example, in a hydrogenation or epoxidation reaction, the catalyst or reagent would coordinate to the double bond from the face opposite the bulky tert-butyl group. This principle is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. While research on the specific stereoisomeric impact of this compound is not extensively detailed, the principles are well-established for related α,β-unsaturated esters, such as Ethyl (E)-2-methylpent-2-enoate.
Materials Science and Polymer Chemistry Applications
In principle, α,β-unsaturated esters can act as monomers in addition polymerization reactions to form polyacrylate-type materials. However, the structure of this compound presents significant challenges for polymerization. The double bond is tetrasubstituted and sterically hindered by both the α-methyl group and the γ-tert-butyl group.
This high degree of steric congestion around the polymerizable double bond makes it extremely difficult for the molecule to add to a growing polymer chain. Both radical and anionic polymerization methods, which are common for acrylates, would be exceptionally slow or non-existent. Consequently, this compound is not used as a conventional monomer for producing high molecular weight polymers.
While direct applications in polymer chemistry are undocumented, related structures like 2,2,4-trimethyl-3-oxopentanoate esters have been explored as reactive coalescents in waterborne coatings, where they react and crosslink into the film under UV exposure. This suggests a potential, though unexplored, niche for highly substituted esters in specialized coating or resin formulations where they might be incorporated as chain terminators or modifiers rather than primary monomers.
Monomer in Polymerization Studies
This compound is an α,β-unsaturated ester with significant steric hindrance due to the presence of a tert-butyl group and a methyl group on the carbon-carbon double bond. This trisubstituted nature makes it a challenging monomer for traditional radical polymerization. dtic.milopenstax.org Generally, alkenes with multiple substituents on the double bond exhibit low reactivity in radical polymerization due to steric hindrance, which impedes the approach of a propagating radical to the monomer. openstax.orglibretexts.org
While specific polymerization studies focusing exclusively on this compound are not widely documented in the literature, research on other sterically hindered acrylates provides insight into its potential behavior. researchgate.net For instance, the polymerization of monomers like the methyl acrylate trimer shows that high temperatures can lead to fragmentation of the propagating radical, which competes with the polymerization process. researchgate.net Advanced techniques such as Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the controlled polymerization of various substituted acrylates, suggesting a possible route for polymerizing bulky monomers like this compound. cmu.educmu.edu Such controlled radical polymerization methods could potentially overcome the steric challenges and allow for the synthesis of well-defined polymers. cmu.edu
Development of Advanced Polymeric Materials through Functionalization
The synthesis of polymers from this compound would open avenues for creating advanced materials through subsequent functionalization. While direct examples are not available, the principles of poly(acrylate) modification can be applied. rsc.orgnih.gov A key strategy is the post-polymerization modification of the polymer side chains. cmu.edu
For a polymer of this compound, the ester groups along the polymer backbone would serve as handles for functionalization. These groups could undergo transesterification reactions to introduce a variety of functional moieties. rsc.org This approach has been used to introduce allyl groups onto poly(alkyl acrylate) backbones, which can then be further modified via thiol-ene coupling. rsc.org Similarly, hydrolysis of the ethyl ester could yield carboxylic acid groups, transforming the polymer into a polyelectrolyte or a platform for further reactions. cmu.edu This chemical versatility would allow for the tailoring of the polymer's physical and chemical properties, enabling the development of materials for specialized applications such as coatings, adhesives, or complex supramolecular structures. researchgate.netnih.govrsc.org
Analytical Methodologies for Characterization in Research
Advanced Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)
The precise characterization of this compound relies on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for elucidating the molecular structure. In ¹H NMR, distinct signals are expected for the different proton environments. The ethyl group should present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, based on spin-spin coupling. docbrown.infoquora.com The methyl group attached to the double bond and the vinyl proton would likely appear as singlets due to the absence of adjacent protons. youtube.com The bulky tert-butyl group would also produce a characteristic singlet.
For ¹³C NMR, each unique carbon atom in the molecule would generate a separate signal. docbrown.info The carbonyl carbon of the ester group would appear significantly downfield, while the sp² carbons of the C=C double bond would also have characteristic chemical shifts. docbrown.infohmdb.ca
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.2-1.3 | Triplet |
| Ethyl -CH₂- | ~4.1-4.2 | Quartet |
| C2-Methyl (-C(CH₃)=) | ~1.8-2.0 | Singlet |
| Vinyl Proton (=CH-) | ~5.6-5.8 | Singlet |
| tert-Butyl (-C(CH₃)₃) | ~1.1-1.2 | Singlet |
Infrared (IR) Spectroscopy is used to identify functional groups. The spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1710-1730 cm⁻¹. Another key absorption would be the C=C stretching vibration of the alkene, expected in the 1640-1650 cm⁻¹ region. C-O stretching vibrations associated with the ester linkage would also be present. nist.gov
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1710 - 1730 |
| C=C (Alkene) | Stretch | 1640 - 1650 |
| C-O (Ester) | Stretch | 1150 - 1250 |
| C-H (sp³) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (170.25 g/mol ). nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅), leading to a prominent peak. libretexts.orgdocbrown.info Alpha-cleavage next to the carbonyl group is also a typical fragmentation route. miamioh.edu The presence of the bulky tert-butyl group would likely result in a stable tert-butyl cation fragment at m/z 57 upon fragmentation. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation and purity analysis of this compound.
Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this ester. nih.govmdpi.com When passed through a GC column, the compound's retention time is influenced by its boiling point and its interactions with the stationary phase. doi.org Given its branched structure, its retention characteristics can be compared with other unsaturated esters to confirm its identity. doi.org GC coupled with a mass spectrometer (GC-MS) is a powerful combination for both separating the compound from a mixture and confirming its structure through its mass spectrum. nih.gov
High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for non-volatile impurities or for preparative scale purification. nih.govmdpi.com Using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar, this compound would be separated based on its hydrophobicity. mdpi.com HPLC is often used to monitor the progress of a reaction and to determine the enantiomeric ratio of chiral compounds when a chiral stationary phase is employed. acs.org
Future Research Perspectives and Emerging Areas
Sustainable Synthesis Routes (e.g., Biocatalysis, Photocatalysis)
Future research into the synthesis of this compound is likely to focus on sustainable and green methodologies to replace traditional chemical processes.
Biocatalysis offers a highly selective and environmentally friendly approach. Chemo-enzymatic methods, which combine biological and chemical steps, are particularly promising. For instance, a carboxylic acid could be reduced to an aldehyde using a carboxylic acid reductase enzyme, followed by a chemical Wittig reaction to form the α,β-unsaturated ester. This strategy has been demonstrated for the synthesis of other unsaturated esters.
Photocatalysis represents another frontier for sustainable synthesis. Visible-light-promoted reactions can drive the synthesis of α,β-unsaturated compounds under mild conditions. acs.org These methods often use inexpensive organic dyes or semiconductor materials as photosensitizers to catalyze reactions such as the dehydrogenation of saturated esters or the coupling of simpler precursors. acs.org Such photocatalytic routes could offer high chemo- and stereoselectivity, reducing waste and energy consumption compared to conventional thermal methods.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2,4,4-trimethylpent-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer :
- Esterification : React 2,4,4-trimethylpent-2-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimize molar ratios (e.g., 1:3 acid-to-ethanol) and reflux at 80–100°C for 6–12 hours .
- Dehydration : Use acid-catalyzed dehydration of β-hydroxy esters. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).
- Optimization : Employ a factorial design of experiments (DoE) to assess temperature, catalyst concentration, and solvent polarity. Use GC-MS to quantify yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify olefinic protons (δ 5.2–5.8 ppm, doublet) and ester carbonyl (δ 170–175 ppm). Compare coupling constants (e.g., J = 10–15 Hz for trans configuration) .
- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).
- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M⁺], m/z ~156) and fragmentation patterns (e.g., loss of ethoxy group, m/z 113).
Q. How can X-ray crystallography determine the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect reflections up to θ = 25°.
- Structure Solution : Employ SHELXT for phase determination via dual-space recycling .
- Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Validate with R-factor (<5%) and residual electron density maps .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational models and experimental data for this compound?
- Methodological Answer :
- Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic bond lengths/angles. Adjust basis sets or solvent models if discrepancies exceed 2%.
- Energy Calculations : Compute Gibbs free energy profiles for reaction pathways using Gaussian 16. Validate against kinetic data (e.g., Arrhenius plots) .
- Error Analysis : Quantify uncertainties in experimental data (e.g., ±0.01 Å for X-ray bonds) and propagate through computational models .
Q. What strategies are effective in elucidating reaction mechanisms involving this compound using kinetic and isotopic labeling studies?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Synthesize deuterated analogs (e.g., CD₃ groups) to probe rate-determining steps. Measure kH/kD ratios via GC-MS .
- Isotopic Labeling : Use ¹³C-labeled ethanol in esterification. Track isotopic incorporation via ¹³C NMR or high-resolution MS.
- Eyring Analysis : Determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.
Q. How to refine crystallographic data of this compound using SHELXL, especially with twinning or disorder?
- Methodological Answer :
- Twinning : Use the
TWINcommand in SHELXL to model rotational/pseudo-merohedral twinning. Refine twin fractions via BASF parameter . - Disorder : Split atomic positions into PART 1/2. Apply distance restraints (e.g.,
SAME,DELU) to maintain chemically reasonable geometries. - Validation : Check Rint (<0.05) and Flack parameter for absolute structure determination.
Q. Best practices for handling discrepancies in spectral data during structure verification?
- Methodological Answer :
- NMR Contradictions : Re-examine sample purity via HPLC. Simulate expected splitting patterns using MestReNova to rule out diastereomer interference.
- Mass Spectrometry : Compare isotopic patterns with theoretical distributions (e.g., mzCloud). Adjust ionization parameters (e.g., ESI vs. EI) to minimize fragmentation .
- Crystallographic Validation : Use PLATON’s ADDSYM to check for missed symmetry. Reject models with >3σ outliers in Hirshfeld fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
